1-Morpholino-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone
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Overview
Description
1-Morpholino-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone is a complex organic compound that belongs to the class of heterocyclic compounds It features a morpholine ring, a thiazole ring fused with a triazole ring, and a p-tolyl group
Mechanism of Action
Target of Action
The compound “1-Morpholino-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone” contains a thiazole ring, which is a core structural motif present in a variety of natural products and medicinal agents . Thiazole derivatives have a wide range of medicinal and biological properties .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The pharmacokinetic properties of a compound can be influenced by factors such as its chemical structure, solubility, and stability .
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antineoplastic effects .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors such as pH, temperature, and the presence of other substances .
Preparation Methods
The synthesis of 1-Morpholino-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring, which can be achieved through the reaction of a suitable thioamide with an α-haloketone.
Formation of the Triazole Ring: The thiazole intermediate is then reacted with hydrazine derivatives to form the triazole ring.
Introduction of the p-Tolyl Group: The p-tolyl group is introduced via a substitution reaction, often using a p-tolyl halide.
Morpholine Addition: Finally, the morpholine ring is added through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-Morpholino-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the thiazole or triazole rings.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-Morpholino-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets.
Materials Science: It is explored for use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound is used in studies related to enzyme inhibition and protein binding, providing insights into its mechanism of action and potential therapeutic uses.
Comparison with Similar Compounds
1-Morpholino-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone can be compared with other similar compounds, such as:
Thiazole Derivatives: Compounds with a thiazole ring, which are known for their antimicrobial and anticancer properties.
Triazole Derivatives: Compounds containing a triazole ring, often used as antifungal agents.
Morpholine Derivatives: Compounds with a morpholine ring, which are studied for their potential as enzyme inhibitors and pharmaceuticals.
The uniqueness of this compound lies in its combination of these three functional groups, providing a versatile scaffold for further chemical modifications and applications.
Biological Activity
1-Morpholino-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of morpholine with a thiazolo[2,3-c][1,2,4]triazole derivative containing a p-tolyl group. The compound features a ketone functional group central to its structure, which is crucial for its biological activity.
Characterization Techniques:
- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure by identifying characteristic peaks corresponding to hydrogen and carbon atoms.
- Mass Spectrometry (MS) : Employed to determine the molecular weight and confirm the molecular formula.
- Infrared Spectroscopy (IR) : Used to identify functional groups present in the compound.
Biological Activity
The biological activity of this compound has been evaluated through various assays:
Antimicrobial Activity
Studies have demonstrated that compounds containing thiazole and triazole moieties exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound showed an MIC of 7.8 µg/mL against Gram-positive bacteria and 15.6 µg/mL against Gram-negative bacteria, indicating strong antibacterial activity compared to standard antibiotics like oxytetracycline .
Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 7.8 | 15.6 |
Escherichia coli | 15.6 | 31.2 |
Anticancer Activity
The anticancer potential of related compounds has been explored extensively. For example:
- In Vitro Studies : Compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines with IC50 values ranging from 4.36 μM to 18.76 μM . These results suggest that such compounds can inhibit cancer cell proliferation effectively.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes:
- Acetylcholinesterase Inhibition : It was found that derivatives of triazoles can significantly inhibit acetylcholinesterase (AChE), which is relevant in treating neurological disorders . The inhibition constants indicate potential therapeutic applications in diseases like Alzheimer’s.
Case Studies
Several studies have highlighted the efficacy of thiazole and triazole derivatives in various biological contexts:
- Antimicrobial Evaluation : A study reported that thiazoloquinoxaline hybrids showed promising antimicrobial activity against multiple bacterial strains . This underscores the relevance of thiazole-containing compounds in drug development.
- Anticancer Screening : Research involving thiazole derivatives demonstrated their potential as anticancer agents with significant activity against human colon cancer cell lines .
Properties
IUPAC Name |
2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S2/c1-12-2-4-13(5-3-12)14-10-24-16-18-19-17(21(14)16)25-11-15(22)20-6-8-23-9-7-20/h2-5,10H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFYKCFKLSUOHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.